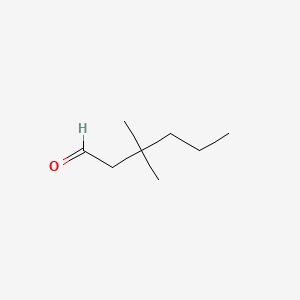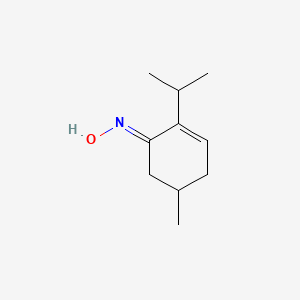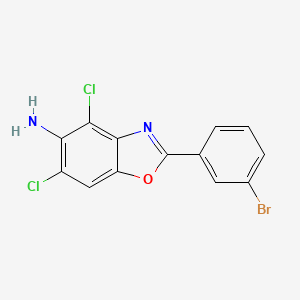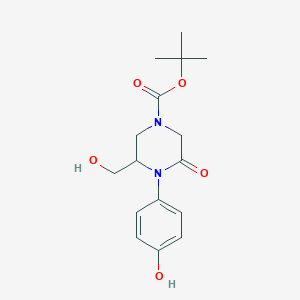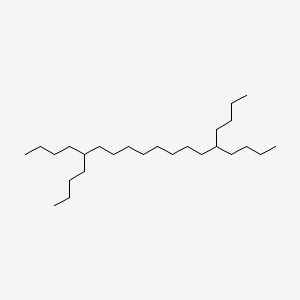
O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate is a chemical compound known for its diverse applications in various fields. It is a derivative of carbamothioic acid and is characterized by its unique molecular structure, which includes an ethyl group and a dimethylpropanoyl group attached to a carbamothioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate typically involves the reaction of ethyl chloroformate with N-(2,2-dimethylpropanoyl)thiourea. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect the synthesis of proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamothioic acid, (2,2-dimethyl-1-oxopropyl)-, O-ethyl ester
- (2,2-Dimethyl-1-oxopropyl)butanoate
- Pivalyloxymethyl butyrate
Uniqueness
O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H15NO2S |
|---|---|
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate |
InChI |
InChI=1S/C8H15NO2S/c1-5-11-7(12)9-6(10)8(2,3)4/h5H2,1-4H3,(H,9,10,12) |
InChI-Schlüssel |
YUAGWZYLQJUVKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



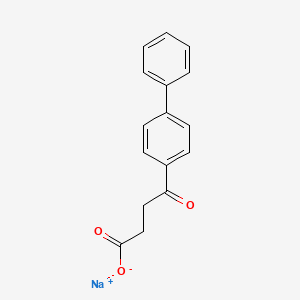
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)

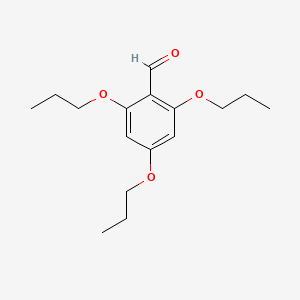

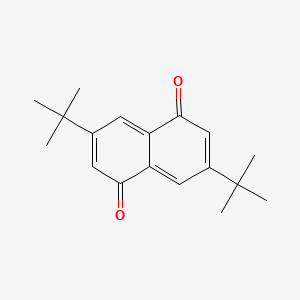
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
